Prednienic acid

描述

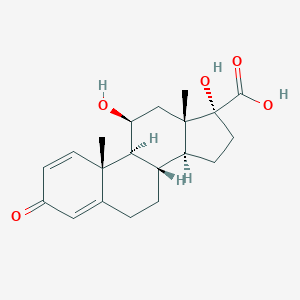

Prednienic acid (CAS 37927-29-0, molecular formula C₂₀H₂₆O₅, molecular weight 346.42 g/mol) is a carboxylic acid derivative of the glucocorticoid prednisolone. It is classified as a degradation product and impurity in pharmaceutical formulations of prednisolone, often referred to as "Prednisolone Impurity B" . Structurally, it features a carboxylic acid group at the 17-position, replacing the hydroxyl group present in prednisolone. This modification significantly alters its physicochemical properties, including solubility and stability, necessitating storage at +5°C to prevent further degradation . This compound is pharmacologically inactive as a glucocorticoid, underscoring its role as a quality control marker rather than a therapeutic agent .

准备方法

The preparation of Prednienic acid is primarily achieved through an oxidation reaction. A common synthetic route involves the oxidation of Prednisolone using tetrabutyl hydrogen peroxide . This method is widely used in both laboratory and industrial settings due to its efficiency and reliability.

化学反应分析

Acid-Base Reactions

Prednienic acid’s carboxylic acid group (-COOH) participates in acid-base equilibria. Deprotonation occurs in the presence of strong bases (e.g., ethoxide, hydroxide), forming the carboxylate anion (CHO)1. Key considerations include:

-

pKa values : The carboxylic acid group typically has a pKa ≈ 4.5–5.0, requiring bases with conjugate acids of pKa ≥ 7 to drive deprotonation1 .

-

Solubility : In polar solvents (e.g., ethanol), the carboxylate form enhances solubility due to ionic character1.

UV/Chlorine-Induced Degradation

This compound undergoes degradation under UV/chlorine conditions, analogous to prednisolone . Key findings include:

-

Reactive species : Hydroxyl radicals (·OH) and reactive chlorine species (RCS) mediate degradation.

-

Degradation pathways :

-

Toxic byproducts : Chlorinated intermediates (e.g., TP396-CCl, TP414-CClCOH) exhibit higher toxicity than the parent compound, necessitating prolonged treatment for detoxification .

Table 1: Degradation Products and Mechanisms

| Pathway | Reactive Site | Key Products | Toxicity Trend |

|---|---|---|---|

| C1/C5 addition | α,β-ketone | TP396-CCl, TP396-CCl | Increased |

| C17 photolysis | Side chain | Decarboxylated fragments | Variable |

| C11 H-abstraction | Steroid core | Oxidized ketones | Moderate |

Esterification and Functional Group Reactivity

-

Carboxylic acid derivatives : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters, enhancing lipophilicity .

-

Ketone reactivity : The conjugated ketone at C3 participates in nucleophilic additions (e.g., hydride reductions to form secondary alcohols) .

Oxidative Reactions

-

Auto-oxidation : The steroid backbone is susceptible to oxidation in air, forming epoxides or hydroxylated derivatives.

-

Enzymatic oxidation : Hepatic cytochrome P450 enzymes may hydroxylate the steroid core, though specific data for this compound remains limited .

Stability in Biological Matrices

In synthetic urine (pH ≈ 6–9), this compound degradation is inhibited due to:

科学研究应用

Analytical Chemistry

Prednienic acid is primarily utilized as a working standard or secondary reference standard in various analytical methods. Its applications include:

- Quality Control (QC) : It is essential for ensuring the purity and quality of pharmaceutical products during production. This includes monitoring impurities that may arise during the synthesis of corticosteroids like prednisolone .

- Analytical Method Development : this compound aids in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for detecting and quantifying prednisolone and its impurities .

Drug Formulation

In the pharmaceutical industry, this compound plays a crucial role in:

- Toxicity Studies : It is used in preclinical studies to assess the safety profile of new drug formulations containing corticosteroids .

- Abbreviated New Drug Application (ANDA) : The compound is involved in the submission process to the FDA for generic drug approvals, ensuring that products meet specific standards regarding efficacy and safety .

Quality Control in Pharmaceutical Production

A notable case involved the use of this compound as a reference standard during the production of prednisolone tablets. Quality control tests demonstrated that using this compound helped identify degradation products effectively, ensuring that the final product met regulatory standards for purity.

Analytical Method Validation

In another study focusing on the validation of HPLC methods for corticosteroids, researchers utilized this compound to establish calibration curves. The results indicated that incorporating this compound improved the accuracy and reliability of the method, allowing for precise quantification of prednisolone in complex matrices.

Data Tables

| Application Area | Specific Use Case | Methodology Used |

|---|---|---|

| Analytical Chemistry | Quality Control | HPLC, GC-MS |

| Drug Formulation | Toxicity Studies | Preclinical Assessment |

| Regulatory Compliance | ANDA Submissions | Quality Assurance Protocols |

作用机制

Prednienic acid exerts its effects by decreasing inflammation through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability. It also suppresses the immune system by reducing the activity and volume of the lymphatic system and suppresses adrenal function at high doses . The molecular targets and pathways involved include glucocorticoid receptors and the inhibition of pro-inflammatory cytokines.

相似化合物的比较

Comparison with Prednisolone

Structural and Functional Differences

- Prednisolone (CAS 50-24-8): The active pharmaceutical ingredient (API) contains a 17β-hydroxyl group and a Δ¹,⁴-diene structure, critical for binding to glucocorticoid receptors and anti-inflammatory activity .

- Prednienic Acid : The 17β-hydroxyl group is oxidized to a carboxylic acid (-COOH), eliminating receptor-binding capacity and rendering it inactive .

Physicochemical Properties

Pharmacological Activity

Prednisolone exerts potent anti-inflammatory and immunosuppressive effects via glucocorticoid receptor activation. In contrast, this compound lacks receptor affinity due to the absence of the 17β-hydroxyl group, making it pharmacologically inert .

Comparison with Other Prednisolone Derivatives and Impurities

(a) Prednisolone Acetate (CAS 50-03-3)

- Structure : 21-acetyl ester of prednisolone.

- Role : Prodrug with improved lipid solubility for sustained release. Hydrolyzes to prednisolone in vivo.

- Key Difference : Esterification at the 21-position enhances stability and bioavailability compared to this compound’s carboxylation .

(b) (20R)- and (20S)-Hydroxyprednisolone

- Structure : Stereoisomers differing at the 20-position (R vs. S configuration).

- Role: Minor impurities formed during synthesis.

(c) Prednisolone Hemisuccinate (CAS 2920-86-7)

- Structure : 21-succinate ester of prednisolone.

- Role: Water-soluble prodrug for intravenous formulations.

- Key Difference : Unlike this compound, the succinate group is hydrolyzed in vivo to release active prednisolone .

Discussion and Implications

The structural divergence between this compound and prednisolone underscores the importance of impurity profiling in pharmaceuticals. The carboxylic acid group in this compound increases its polarity, altering chromatographic retention times and necessitating specialized analytical methods for quantification .

Comparisons with prodrugs (e.g., prednisolone acetate) highlight how functional group modifications can enhance drug delivery without introducing instability, unlike carboxylation, which compromises shelf life . Furthermore, stereoisomeric impurities (e.g., 20R/S-hydroxyprednisolone) demonstrate that structural variations beyond functional groups also require rigorous characterization to ensure product quality .

生物活性

Prednienic acid is an inactive metabolite of prednisolone, a synthetic corticosteroid widely used in clinical practice for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic roles, particularly in the context of glucocorticoid metabolism and its implications for patient treatment.

This compound is derived from the metabolic breakdown of prednisolone, which itself is a potent glucocorticoid. The structural characteristics of this compound influence its biological activity and interactions within biological systems.

Anti-inflammatory Effects

This compound has been studied primarily in relation to its parent compound, prednisolone. While prednisolone exhibits strong anti-inflammatory effects through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses, the specific anti-inflammatory activity of this compound remains less well-defined. However, it is acknowledged that metabolites like this compound may contribute to the overall pharmacological profile of corticosteroids by influencing the duration and intensity of their effects.

Glucocorticoid Receptor Interaction

The interaction of this compound with glucocorticoid receptors (GCR) is a critical aspect of its biological activity. Although it is considered inactive compared to prednisolone, its role as a metabolite can affect the pharmacokinetics and dynamics of corticosteroid therapy. The binding affinity and efficacy at GCRs can determine how effectively corticosteroids exert their therapeutic effects.

Case Studies

- Case Study on Corticosteroid Metabolism : A study examined the metabolism of prednisolone in patients undergoing treatment for autoimmune disorders. It was found that the presence of metabolites like this compound could influence patient outcomes by altering systemic exposure to active corticosteroids. The study suggested that understanding individual metabolic pathways could lead to more personalized treatment approaches.

- Clinical Observations : In patients receiving long-term corticosteroid therapy, fluctuations in levels of this compound were observed alongside changes in inflammatory markers, indicating a potential role in modulating inflammation indirectly through metabolic pathways.

Data Tables

Pharmacokinetics

This compound's pharmacokinetic profile is influenced by its formation from prednisolone, with implications for its half-life and excretion pathways. It primarily undergoes renal elimination, similar to other corticosteroids, which affects its availability and biological activity.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Prednienic acid, and how do experimental conditions influence yield and purity?

this compound (C₂₀H₂₆O₅) is synthesized via steroid backbone modifications, typically involving hydroxylation and oxidation steps. Key factors affecting yield include reaction temperature (optimal range: 25–40°C), solvent polarity (e.g., dichloromethane vs. methanol), and catalyst selection (e.g., PtO₂ for hydrogenation). Purity is assessed via HPLC with UV detection (λ = 240 nm) and compared against reference standards . For reproducibility, protocols must specify drying methods (e.g., lyophilization) and purification techniques (column chromatography, recrystallization) .

Q. How should researchers validate the structural identity of newly synthesized this compound derivatives?

Structural validation requires a combination of spectroscopic methods:

- NMR : Compare ¹H/¹³C spectra to parent compounds, focusing on hydroxyl (δ 1.2–2.5 ppm) and ketone (δ 200–220 ppm) groups.

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 346.42 for this compound) and fragmentation patterns.

- X-ray crystallography : Resolve stereochemistry at C11 and C17 positions for glucocorticoid activity . Discrepancies in spectral data should trigger re-evaluation of synthetic steps or impurity profiling .

Q. What in vitro assays are most reliable for preliminary screening of this compound’s glucocorticoid activity?

Use ligand-binding assays (e.g., glucocorticoid receptor [GR] competitive binding) and transactivation reporter gene assays (e.g., GRE-luciferase in HEK293 cells). Normalize results to dexamethasone (positive control) and include vehicle controls (e.g., DMSO <0.1%). Replicate experiments ≥3 times to account for plate-to-plate variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory efficacy in murine models versus human cell lines be resolved?

Contradictions may arise from species-specific GR isoforms or pharmacokinetic differences (e.g., plasma protein binding). Address this by:

- Conducting cross-species comparisons using humanized GR mice.

- Measuring free drug concentrations via equilibrium dialysis.

- Applying pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure and effect . Systematic reviews of existing data (e.g., Cochrane guidelines) can identify methodological biases, such as dosing regimen inconsistencies .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER/CHARMM force fields) to assess binding to non-GR targets (e.g., mineralocorticoid receptor). Validate predictions using thermal shift assays or surface plasmon resonance (SPR). Prioritize targets with ΔG ≤ -8 kcal/mol and RMSD ≤ 2.0 Å .

Q. How should researchers design studies to investigate this compound’s metabolic stability in hepatic microsomes?

- Experimental design : Use pooled human liver microsomes (HLM) with NADPH regeneration systems. Include control compounds (e.g., testosterone for CYP3A4 activity).

- Analytical method : LC-MS/MS with stable isotope-labeled internal standards.

- Data interpretation : Calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance using the well-stirred model. Report variability as coefficient of variation (CV) across donors .

Q. Methodological Guidelines

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R).

- Report EC₅₀/IC₅₀ values with 95% confidence intervals.

- Account for heteroscedasticity via weighted least squares regression .

Q. How to ensure reproducibility in this compound pharmacokinetic studies?

- Predefine inclusion/exclusion criteria (e.g., CYP3A5 genotyping for metabolic phenotyping).

- Use validated bioanalytical methods (FDA/EMA guidelines).

- Deposit raw data and analysis scripts in public repositories (e.g., Zenodo, Figshare) .

属性

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-16,22,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKJPJYRCPANCC-XLXYOEISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191356 | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37927-29-0 | |

| Record name | Δ1-Cortienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11β,17α)-11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3T12NR296 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。